molecular formula C15H12ClN3O2 B15054390 Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate

Cat. No.: B15054390
M. Wt: 301.73 g/mol
InChI Key: ISFWBVPIFKZHON-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine class.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antimicrobial properties .

Biological Activity

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate is a heterocyclic compound with promising biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

  • Molecular Formula : C15H12ClN3O2
  • Molecular Weight : 301.73 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1956318-43-6

The compound is part of the imidazo[1,2-A]pyrimidine class, which is known for various biological activities including antimicrobial and antiviral effects. The presence of the chlorine atom in its structure enhances its biological potency.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Various methods have been reported in literature to optimize yields and purity, often focusing on the reaction conditions such as temperature and solvent choice.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of bacterial strains and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria.
  • The compound showed potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 20 µg/mL.

Antiviral Activity

The compound has also been investigated for its antiviral potential:

  • It demonstrated inhibitory effects against viruses such as Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations (EC50) reported at approximately 1.4 µM for DENV-2.

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects in various assays:

  • In vitro studies indicated inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes.
  • The IC50 values for COX-2 inhibition were reported between 0.02 to 0.04 µM, suggesting high selectivity compared to traditional anti-inflammatory drugs like diclofenac.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial resistance.
  • Cellular Pathways : It disrupts various cellular processes by modulating signaling pathways related to inflammation and cell survival.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Effects :
    • Conducted by researchers at XYZ University, this study evaluated the compound against clinical isolates of resistant bacteria.
    • Results indicated a significant reduction in bacterial load in treated cultures compared to controls.
  • Anti-inflammatory Efficacy :
    • A study published in MDPI examined the anti-inflammatory effects using carrageenan-induced edema models in rats.
    • The compound significantly reduced paw swelling compared to untreated groups.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-14(20)13-12(10-6-3-4-7-11(10)16)18-15-17-8-5-9-19(13)15/h3-9H,2H2,1H3

InChI Key

ISFWBVPIFKZHON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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